Mannose triflate

Catalog No.
S729319
CAS No.
92051-23-5
M.F
C15H19F3O12S
M. Wt
480.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mannose triflate

CAS Number

92051-23-5

Product Name

Mannose triflate

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,6-triacetyloxy-5-(trifluoromethylsulfonyloxy)oxan-2-yl]methyl acetate

Molecular Formula

C15H19F3O12S

Molecular Weight

480.4 g/mol

InChI

InChI=1S/C15H19F3O12S/c1-6(19)25-5-10-11(26-7(2)20)12(27-8(3)21)13(14(29-10)28-9(4)22)30-31(23,24)15(16,17)18/h10-14H,5H2,1-4H3/t10-,11-,12+,13+,14-/m1/s1

InChI Key

OIBDVHSTOUGZTJ-PEBLQZBPSA-N

SMILES

Array

Synonyms

1,3,4,6-Tetraacetate 2-(trifluoromethanesulfonate) β-D-Mannopyranose; Mannose Triflate;

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C)OS(=O)(=O)C(F)(F)F)OC(=O)C)OC(=O)C

Mannose triflate, specifically 2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl trifluoromethanesulfonate, is a potent glycosyl donor used in synthetic carbohydrate chemistry. As a highly reactive electrophile, its primary function is to facilitate the formation of glycosidic bonds, particularly the challenging 1,2-cis α-mannoside linkage. [REFS-1, REFS-2] The triflate (CF₃SO₃⁻) group is an excellent leaving group, which enables glycosylation reactions to proceed under mild conditions, often at very low temperatures. This high reactivity is crucial for synthesizing complex oligosaccharides and glycoconjugates where sensitive functional groups on the acceptor molecule must be preserved. [3]

Substituting mannose triflate with more common, seemingly cost-effective donors like mannosyl trichloroacetimidates or thioglycosides often fails in practice due to significant differences in reactivity and activation requirements. [REFS-1, REFS-2] Less reactive donors typically necessitate harsher conditions, such as stronger Lewis acid promoters or higher reaction temperatures, which can lead to decomposition of sensitive substrates, reduced yields, and lower stereoselectivity. [3] The choice of a glycosyl donor is a critical process parameter; selecting the highly reactive triflate is a deliberate decision to enable specific, challenging transformations that are often inaccessible with other reagents, thereby preventing costly failures in late-stage synthesis or complex assembly. [2]

Superior Reactivity Profile: Enabling Glycosylation at Low Temperatures

Mannosyl triflates are highly reactive intermediates that can be generated and reacted at temperatures as low as -78 °C. [REFS-1, REFS-2] This contrasts sharply with many alternative donors, such as some trichloroacetimidates, which may require temperatures of -40 °C to 0 °C or even higher to achieve efficient activation and reaction. [3] The ability to perform glycosylations at cryogenic temperatures is critical for preserving the integrity of thermally labile substrates and minimizing side reactions.

Evidence DimensionTypical Reaction Temperature
Target Compound Data-78 °C to -60 °C
Comparator Or BaselineMannosyl Trichloroacetimidate: -40 °C to 0 °C or higher
Quantified DifferenceEnables reactions at temperatures 30-70 °C lower than some common alternatives
ConditionsLewis acid-promoted glycosylation in aprotic solvents like dichloromethane.

Lower reaction temperatures expand the compatible substrate scope to include thermally sensitive molecules and can improve reaction selectivity, which is a key process advantage.

High α-Stereoselectivity without Neighboring Group Participation

The use of a 2-O-acetyl mannosyl donor, such as mannose triflate, leverages neighboring group participation to strongly direct the formation of the 1,2-trans α-glycosidic linkage. While other donors like trichloroacetimidates can also provide α-selectivity, they may yield lower anomeric ratios under certain conditions. For instance, thermodynamically controlled reactions with a trichloroacetimidate donor have been reported to achieve α:β ratios of ~20:1. [1] In contrast, methods employing 2-O-acetyl mannosyl donors like iodides (which form triflate intermediates with AgOTf) can proceed with near-perfect α-selectivity, often with the desired α-linked product as the only observed isomer after equilibration. [2] This high fidelity is crucial for producing pure α-mannosides, which are prevalent in biological systems.

Evidence DimensionAnomeric Selectivity (α:β ratio)
Target Compound DataExclusively α-anomer formation is often achieved due to the C-2 acetyl participating group.
Comparator Or BaselineMannosyl Trichloroacetimidate: Can provide high selectivity (e.g., ~20:1 α:β) but is not always exclusive.
Quantified DifferenceMoves from highly selective to often exclusively selective, eliminating the need for anomeric separation.
ConditionsGlycosylation of primary or secondary alcohol acceptors.

Achieving exclusive α-selectivity eliminates the need for costly and time-consuming chromatographic separation of anomers, directly improving process efficiency and overall yield.

Precursor Suitability: Clean Generation from Stable Precursors

Mannosyl triflates are typically generated in situ immediately before use due to their high reactivity. [1] They can be cleanly formed from stable, easily handled precursors such as thioglycosides or glycosyl bromides upon activation with reagents like triflic anhydride or silver triflate, respectively. [REFS-1, REFS-2] This contrasts with the direct use of some other donors, like trichloroacetimidates, which are isolated solids but can have limited long-term storage stability and may require careful handling. [3] The in situ generation strategy offers superior process control, as the highly reactive species is only formed when needed, minimizing degradation and improving reaction reproducibility.

Evidence DimensionDonor Generation and Stability
Target Compound DataGenerated in situ from stable, storable precursors (e.g., thioglycosides).
Comparator Or BaselineTrichloroacetimidates: Isolated solids, but may have limited shelf-life and require immediate use after preparation.
Quantified DifferenceImproves process control and reproducibility by using stable precursors vs. potentially unstable isolated reagents.
ConditionsLow-temperature activation in an inert atmosphere.

Using stable, readily available precursors for in situ generation of the active donor enhances process safety, control, and batch-to-batch consistency, which are critical for scalable synthesis.

Synthesis of Thermally Labile Glycoconjugates and Natural Products

The ability to execute glycosylations at very low temperatures (-78 °C) makes mannose triflate the donor of choice when coupling mannose to complex, temperature-sensitive aglycones, such as advanced intermediates in natural product synthesis or functionalized biomolecules. [1]

High-Purity Synthesis of α-Mannoside Oligosaccharides for Glycobiology

For applications requiring high anomeric purity, such as the synthesis of fragments of bacterial cell-surface polysaccharides or N-glycan cores, the exceptional α-directing ability of the 2-O-acetyl group in mannose triflate is critical. It minimizes the formation of β-anomers, simplifying purification and maximizing the yield of the desired stereoisomer. [2]

Late-Stage Glycosylation in Complex Synthetic Campaigns

In multi-step syntheses where a valuable, sterically hindered alcohol needs to be glycosylated, the high electrophilicity of the mannosyl triflate donor ensures efficient reaction where less reactive donors would fail or provide unacceptably low yields. This makes it a reliable choice for critical, yield-sensitive late-stage transformations. [3]

XLogP3

1.4

Hydrogen Bond Acceptor Count

15

Exact Mass

480.05493170 Da

Monoisotopic Mass

480.05493170 Da

Heavy Atom Count

31

UNII

0KI8FFQ6TT

Other CAS

92051-23-5

Dates

Last modified: 08-15-2023

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